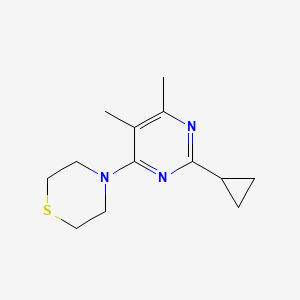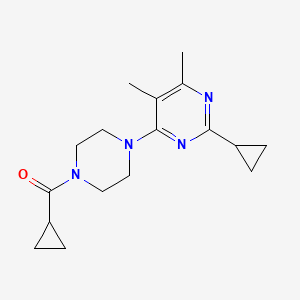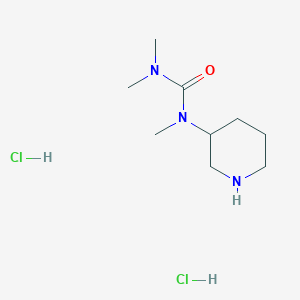![molecular formula C14H15N3O B6456816 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol CAS No. 2549032-06-4](/img/structure/B6456816.png)
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is a derivative of 2-aminopyrimidine . It’s worth noting that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines, which would include “this compound”, can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenolopyrimidine has been studied for its potential applications in scientific research. It has been found to possess antiviral and anti-inflammatory properties, and has been investigated for its potential use in the treatment of viral infections and inflammatory diseases. Additionally, it has been studied for its potential use as an antioxidant, for its ability to scavenge free radicals, and for its potential to inhibit the growth of certain types of cancer cells.
作用機序
The mechanism of action of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenolopyrimidine is not yet fully understood. However, it is believed to act as a competitive inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, a precursor of DNA. Additionally, it is thought to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of the nucleotide building blocks of DNA and RNA.
Biochemical and Physiological Effects
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenolopyrimidine has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain types of cancer cells, and can also inhibit the replication of certain viruses. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, and can scavenge free radicals.
実験室実験の利点と制限
The use of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenolopyrimidine in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and is readily available in the form of a powder or solution. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and therefore must be dissolved in a suitable solvent. Additionally, it is not very soluble in organic solvents, and therefore must be used in combination with other compounds in order to achieve a desired effect.
将来の方向性
The potential applications of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenolopyrimidine are still being explored. Future research may focus on its use in the treatment of viral infections and inflammatory diseases, as well as its potential ability to inhibit the growth of certain types of cancer cells. Additionally, further research may be conducted on its antioxidant properties, as well as its ability to scavenge free radicals. Additionally, further investigations into its mechanism of action and its biochemical and physiological effects may be conducted. Finally, further studies may be conducted on its potential applications in laboratory experiments, in order to identify more efficient and cost-effective methods of synthesis and use.
合成法
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenolopyrimidine can be synthesized through a variety of methods. One of the most common methods involves the condensation of pyrrolidine and pyrimidine, followed by a Friedel-Crafts acylation reaction. This method has been found to be highly efficient, yielding yields of up to 98%. Other methods of synthesis include the reaction of pyrrolidine with a haloalkyl halide, such as a bromoalkyl halide, or the reaction of pyrimidine with a haloalkyl halide.
Safety and Hazards
The safety data sheet for a similar compound, (Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
特性
IUPAC Name |
4-(2-pyrrolidin-1-ylpyrimidin-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-5-3-11(4-6-13)12-9-15-14(16-10-12)17-7-1-2-8-17/h3-6,9-10,18H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWSBGMIXXKOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456736.png)
![2-cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456737.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B6456750.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6456756.png)
![2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456761.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456768.png)

![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)
![1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456802.png)


![2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6456818.png)
![(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456825.png)
![(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456835.png)
